molecular formula C11H10N4O2 B2644732 N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE CAS No. 1421489-42-0

N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2644732
CAS No.: 1421489-42-0
M. Wt: 230.227
InChI Key: BNSHISGAHAETQN-UHFFFAOYSA-N
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Description

N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE typically involves the reaction of 6-methoxypyrimidine-4-amine with pyridine-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyridine carboxamide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s methoxypyrimidine moiety can interact with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE can be compared with other pyridine carboxamide derivatives:

    N-(4-METHOXYPYRIMIDIN-2-YL)PYRIDINE-3-CARBOXAMIDE: Similar structure but with a different position of the methoxy group on the pyrimidine ring.

    N-(6-CHLOROPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE: Contains a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    N-(6-METHOXYPYRIMIDIN-4-YL)BENZENE-1-CARBOXAMIDE: Similar methoxypyrimidine moiety but with a benzene ring instead of a pyridine ring, affecting its overall properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)15-11(16)8-3-2-4-12-6-8/h2-7H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHISGAHAETQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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